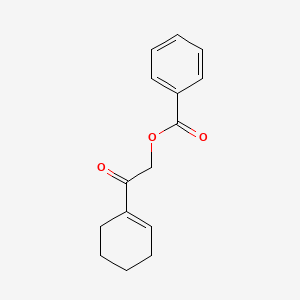
3''-N-Demethylgentamicin-C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’‘-N-Demethylgentamicin-C2 is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin is widely used to treat severe infections caused by gram-negative bacteria. The compound 3’‘-N-Demethylgentamicin-C2 is structurally similar to gentamicin C2 but lacks a methyl group at the 3’’ position. This structural modification can influence its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’‘-N-Demethylgentamicin-C2 involves the selective demethylation of gentamicin C2. This can be achieved through chemical or enzymatic methods. One common approach is the use of specific demethylating agents under controlled conditions to remove the methyl group at the 3’’ position. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the aminoglycoside structure.
Industrial Production Methods
Industrial production of 3’'-N-Demethylgentamicin-C2 can be scaled up by optimizing the demethylation process. This involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
3’'-N-Demethylgentamicin-C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’'-N-Demethylgentamicin-C2 with modified functional groups, which can alter its biological activity and pharmacological properties.
科学研究应用
3’'-N-Demethylgentamicin-C2 has several applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of aminoglycosides.
Biology: The compound is used in studies to understand the mechanisms of antibiotic resistance and to develop new antibiotics.
Medicine: Research on 3’'-N-Demethylgentamicin-C2 focuses on its potential as a therapeutic agent with reduced toxicity compared to gentamicin.
Industry: The compound is used in the development of new formulations and delivery systems for aminoglycoside antibiotics.
作用机制
3’'-N-Demethylgentamicin-C2 exerts its effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The compound targets the ribosomal RNA, leading to the disruption of essential bacterial functions and ultimately causing cell death.
相似化合物的比较
Similar Compounds
Gentamicin C1: Another component of the gentamicin complex with similar antibacterial activity.
Gentamicin C1a: Structurally similar but with different pharmacokinetic properties.
Tobramycin: An aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Netilmicin: A semi-synthetic derivative of gentamicin with improved resistance to bacterial inactivation.
Uniqueness
3’'-N-Demethylgentamicin-C2 is unique due to its specific structural modification, which can influence its interaction with bacterial ribosomes and its pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
60352-78-5 |
|---|---|
分子式 |
C19H39N5O7 |
分子量 |
449.5 g/mol |
IUPAC 名称 |
4-amino-2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyloxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-7(20)11-4-3-8(21)17(29-11)30-14-9(22)5-10(23)15(12(14)25)31-18-13(26)16(24)19(2,27)6-28-18/h7-18,25-27H,3-6,20-24H2,1-2H3 |
InChI 键 |
HHHQNSZMERXRKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)N)O)N)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


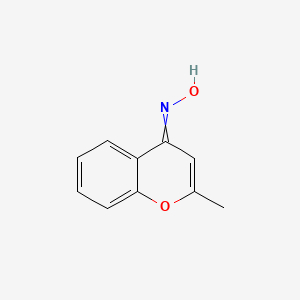
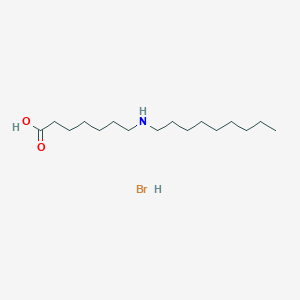
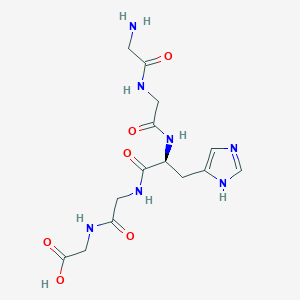

![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
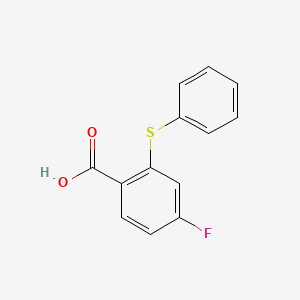
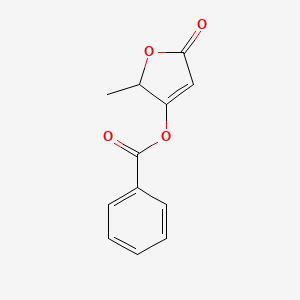
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
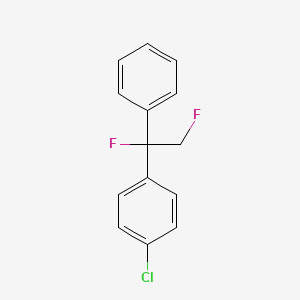
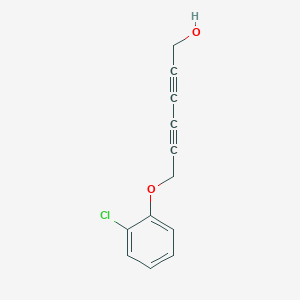

![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)
